molecular formula C22H18N4O3 B14171044 2-(4-{[4-(4-Hydroxyphenyl)phthalazin-1-yl]amino}phenoxy)acetamide CAS No. 489416-53-7

2-(4-{[4-(4-Hydroxyphenyl)phthalazin-1-yl]amino}phenoxy)acetamide

Cat. No.: B14171044
CAS No.: 489416-53-7
M. Wt: 386.4 g/mol
InChI Key: JMIDARAHTTVZCY-UHFFFAOYSA-N
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Description

2-(4-{[4-(4-Hydroxyphenyl)phthalazin-1-yl]amino}phenoxy)acetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a phthalazinone core linked to a hydroxyphenyl group and an acetamide moiety. Its molecular formula is C22H18N4O3, and it has a molecular weight of 386.4 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[4-(4-Hydroxyphenyl)phthalazin-1-yl]amino}phenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Mechanism of Action

The mechanism of action of 2-(4-{[4-(4-Hydroxyphenyl)phthalazin-1-yl]amino}phenoxy)acetamide involves its interaction with specific molecular targets:

Properties

CAS No.

489416-53-7

Molecular Formula

C22H18N4O3

Molecular Weight

386.4 g/mol

IUPAC Name

2-[4-[[4-(4-hydroxyphenyl)phthalazin-1-yl]amino]phenoxy]acetamide

InChI

InChI=1S/C22H18N4O3/c23-20(28)13-29-17-11-7-15(8-12-17)24-22-19-4-2-1-3-18(19)21(25-26-22)14-5-9-16(27)10-6-14/h1-12,27H,13H2,(H2,23,28)(H,24,26)

InChI Key

JMIDARAHTTVZCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)OCC(=O)N)C4=CC=C(C=C4)O

solubility

40.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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